3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde
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Overview
Description
3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde is an organic compound that belongs to the class of triazine derivatives. Triazines are a group of nitrogen-containing heterocycles with a six-membered ring structure. This particular compound is characterized by the presence of three benzaldehyde groups attached to a triazine core through oxygen linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde typically involves the trimerization of nitriles or cyanides. One common method is the trimerization of cyanogen chloride or cyanamide to form the triazine core . The benzaldehyde groups are then introduced through nucleophilic aromatic substitution reactions, where phenol derivatives react with the triazine core .
Industrial Production Methods
Industrial production of triazine derivatives often involves large-scale trimerization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde undergoes various chemical reactions, including:
Substitution: The triazine core can undergo nucleophilic aromatic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and phenol derivatives.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde involves its interaction with specific molecular targets and pathways. The triazine core can interact with nucleophilic sites on biomolecules, leading to various biochemical effects . The aldehyde groups can form covalent bonds with amino groups on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
Cyanuric chloride: Used as a starting material for the synthesis of herbicides and reactive dyes.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Employed as a crosslinking agent in polymer synthesis.
Uniqueness
3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde is unique due to its specific structure, which combines the triazine core with three benzaldehyde groups. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
114567-98-5 |
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Molecular Formula |
C24H15N3O6 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
3-[[4,6-bis(3-formylphenoxy)-1,3,5-triazin-2-yl]oxy]benzaldehyde |
InChI |
InChI=1S/C24H15N3O6/c28-13-16-4-1-7-19(10-16)31-22-25-23(32-20-8-2-5-17(11-20)14-29)27-24(26-22)33-21-9-3-6-18(12-21)15-30/h1-15H |
InChI Key |
YECALBKGKDLPBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC(=N2)OC3=CC=CC(=C3)C=O)OC4=CC=CC(=C4)C=O)C=O |
Origin of Product |
United States |
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